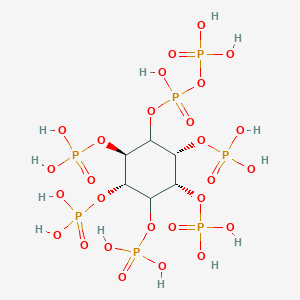

1-Diphosinositol pentakisphosphate

Description

Properties

CAS No. |

148077-18-3 |

|---|---|

Molecular Formula |

C6H19O27P7 |

Molecular Weight |

740.02 g/mol |

IUPAC Name |

[(2R,3S,5R,6R)-2,3,4,5,6-pentaphosphonooxycyclohexyl] phosphono hydrogen phosphate |

InChI |

InChI=1S/C6H19O27P7/c7-34(8,9)27-1-2(28-35(10,11)12)4(30-37(16,17)18)6(32-40(25,26)33-39(22,23)24)5(31-38(19,20)21)3(1)29-36(13,14)15/h1-6H,(H,25,26)(H2,7,8,9)(H2,10,11,12)(H2,13,14,15)(H2,16,17,18)(H2,19,20,21)(H2,22,23,24)/t1?,2-,3+,4-,5-,6?/m1/s1 |

InChI Key |

UPHPWXPNZIOZJL-GCVPSNMTSA-N |

SMILES |

C1(C(C(C(C(C1OP(=O)(O)O)OP(=O)(O)O)OP(=O)(O)OP(=O)(O)O)OP(=O)(O)O)OP(=O)(O)O)OP(=O)(O)O |

Isomeric SMILES |

[C@H]1([C@H](C([C@@H]([C@@H](C1OP(=O)(O)O)OP(=O)(O)O)OP(=O)(O)O)OP(=O)(O)OP(=O)(O)O)OP(=O)(O)O)OP(=O)(O)O |

Canonical SMILES |

C1(C(C(C(C(C1OP(=O)(O)O)OP(=O)(O)O)OP(=O)(O)OP(=O)(O)O)OP(=O)(O)O)OP(=O)(O)O)OP(=O)(O)O |

Synonyms |

1-diphosphoinositol pentakisphosphate 1-DPIPK 5-diphosphoinositol pentakisphosphate diphosphoinositol pentakisphosphate PP-IP(5) |

Origin of Product |

United States |

Biosynthesis of 1 Diphosinositol Pentakisphosphate

Enzymatic Pathways Leading to 1-Diphosphoinositol Pentakisphosphate Formation

The formation of 1-diphosphoinositol pentakisphosphate is the result of a coordinated series of phosphorylation events catalyzed by distinct kinase families. These enzymes exhibit remarkable specificity for their substrates and the position of phosphorylation, ensuring the correct synthesis of this potent signaling molecule.

Role of Inositol (B14025) Hexakisphosphate Kinases (InsP6K Family) in Pyrophosphate Generation

The initial and crucial step in the generation of inositol pyrophosphates is catalyzed by the inositol hexakisphosphate kinase (InsP6K) family of enzymes. nih.govbohrium.com These kinases utilize inositol hexakisphosphate (InsP6), the most abundant inositol phosphate (B84403) in mammalian cells, as their substrate. nih.gov The InsP6Ks transfer a phosphate group from ATP to InsP6, leading to the formation of a pyrophosphate bond and generating diphosphoinositol pentakisphosphate (InsP7). nih.govresearchgate.net

In mammals, three isoforms of InsP6K have been identified: IP6K1, IP6K2, and IP6K3. bohrium.comresearchgate.net Among the various possible isomers, the phosphorylation of InsP6 by InsP6Ks predominantly occurs at the 5-position of the inositol ring, resulting in the synthesis of 5-diphosphoinositol pentakisphosphate (5-InsP7), the most abundant inositol pyrophosphate in mammals. nih.govbohrium.com The generation of 5-InsP7 is a key precursor for the synthesis of other inositol pyrophosphates.

Diphosphoinositol Pentakisphosphate Kinases (PPIP5Ks) and Their Specificities

Following the synthesis of 5-InsP7 by InsP6Ks, the diphosphoinositol pentakisphosphate kinases (PPIP5Ks) play a pivotal role in the further phosphorylation to generate inositol pyrophosphates with a higher phosphorylation state. nih.govnih.gov PPIP5Ks are bifunctional enzymes, possessing both kinase and phosphatase activity. nih.govnih.gov

The kinase domain of PPIP5K specifically phosphorylates 5-InsP7 at the 1-position of the inositol ring, using ATP as the phosphate donor. nih.govwikipedia.orguniprot.org This reaction leads to the formation of 1,5-bisdiphosphoinositol tetrakisphosphate (InsP8). nih.govuniprot.org The nomenclature for this enzyme class is ATP:1D-myo-inositol-5-diphosphate-pentakisphosphate phosphotransferase. wikipedia.org In humans, two major isoforms of PPIP5K, PPIP5K1 and PPIP5K2, have been characterized. uniprot.org These enzymes are crucial for regulating the cellular levels of InsP8, a key signaling molecule involved in phosphate homeostasis. nih.govresearchgate.net

Contributions of Inositol Polyphosphate Multikinases (e.g., ArgRIII/IPMK)

While InsP6Ks and PPIP5Ks are directly responsible for the final pyrophosphorylation steps, the biosynthesis of their substrate, InsP6, relies on the activity of inositol polyphosphate multikinases (IPMKs). nih.govahajournals.org In yeast, the protein ArgRIII has been identified as an inositol polyphosphate kinase that can sequentially phosphorylate inositol trisphosphate (InsP3) to produce inositol tetrakisphosphate (InsP4), inositol pentakisphosphate (InsP5), and ultimately InsP6. nih.govjohnshopkins.edu

Mammalian IPMK is a key enzyme in the inositol phosphate biosynthetic pathway, generating InsP4 and InsP5. ahajournals.orgresearchgate.net These intermediates are then further phosphorylated to yield InsP6, the substrate for InsP6Ks. researchgate.net Therefore, IPMK activity is essential for providing the necessary precursors for the synthesis of 1-diphosphoinositol pentakisphosphate and other inositol pyrophosphates.

Positional Specificity of Phosphorylation Events

The synthesis of 1-diphosphoinositol pentakisphosphate is characterized by a high degree of positional specificity in the phosphorylation events. The InsP6K family of enzymes specifically phosphorylates the 5-position of the inositol ring of InsP6 to generate 5-InsP7. nih.gov Subsequently, the PPIP5K enzymes exhibit specificity for the 1-position of 5-InsP7, leading to the formation of 1,5-InsP8. nih.govresearchgate.net Some research also indicates that PPIP5Ks can phosphorylate InsP6 at the 1/3 position to form 1/3-PP-IP5. researchgate.net This precise and sequential phosphorylation ensures the correct isomeric structure of the final inositol pyrophosphate products, which is critical for their specific recognition by downstream effector proteins and their diverse signaling functions.

Regulation of 1-Diphosphoinositol Pentakisphosphate Biosynthesis

The biosynthesis of 1-diphosphoinositol pentakisphosphate is tightly regulated by the cell's metabolic status, particularly in response to the availability of essential nutrients like phosphate.

Cellular Responses to Environmental Phosphorus Availability

Cellular levels of inositol pyrophosphates, including 1-diphosphoinositol pentakisphosphate, are dynamically regulated by the availability of inorganic phosphate (Pi). nih.gov In the budding yeast Saccharomyces cerevisiae, conditions of phosphate starvation lead to an upregulation in the synthesis of total PP-InsP5, with genetic evidence suggesting a specific increase in the 1/3-isomer. nih.gov

In contrast, in a human intestinal epithelial cell line, phosphate starvation results in a decrease in the levels of both 5-InsP7 and ATP. nih.gov The levels of InsP8, however, show a more dramatic response with a wider dynamic range and greater sensitivity to changes in phosphate availability. nih.gov This differential regulation of inositol pyrophosphate isomers in response to phosphate levels highlights a conserved, yet nuanced, role for these molecules in sensing and responding to nutrient availability across different organisms. The kinase and phosphatase activities of PPIP5Ks are themselves modulated by Pi levels, with the phosphatase activity being inhibited by Pi, thereby providing a mechanism to fine-tune InsP8 levels in response to phosphate availability. nih.govnih.gov

Modulation by Cellular Stress Conditions (e.g., Hyperosmotic Stress)

The cellular levels of inositol pyrophosphates, including 1-InsP7 and its related molecules, are dynamically modulated in response to various cellular stresses, with hyperosmotic stress being a prominent example. Exposure of cells to hyperosmotic conditions, such as treatment with sorbitol, triggers a rapid and substantial increase in the concentration of certain inositol pyrophosphates. nih.gov

Research has demonstrated that hyperosmotic stress can lead to a dramatic elevation in the levels of InsP8, with increases of up to 25-fold observed in some cell lines after just 30 minutes of treatment. nih.gov This significant accumulation of InsP8 is accompanied by a corresponding decrease in its precursor, 5-InsP7, suggesting an activation of the kinase responsible for this conversion, namely PPIP5K. researchgate.net In addition to the changes in pyrophosphates, hyperosmotic challenge also leads to a 3- to 4-fold increase in the levels of inositol 1,4,5-trisphosphate (InsP3) and inositol 1,3,4,5-tetrakisphosphate (InsP4). nih.gov The activation of PPIP5K is a key event in the cellular response to hyperosmotic stress, although the precise molecular mechanism linking the stress to enzyme activation requires further elucidation. researchgate.net

Effects of Hyperosmotic Stress on Inositol Phosphate Levels

| Stress Condition | Inositol Phosphate | Observed Change in Level | Cell Type | Reference |

|---|---|---|---|---|

| 200mM Sorbitol (30 min) | InsP8 | Up to 25-fold increase | DDT1-MF2 cells | |

| 200mM Sorbitol (30 min) | InsP3 | 3- to 4-fold increase | DDT1-MF2 cells | |

| 200mM Sorbitol (30 min) | InsP4 | 3- to 4-fold increase | DDT1-MF2 cells | |

| 200mM Sorbitol (30 min) | InsP6 | 20-25% decrease | U2-OS cells | researchgate.net |

Regulatory Interactions with Phosphatidylinositol(4,5)bisphosphate

The activity of the enzymes that synthesize 1-InsP7 is subject to intricate regulation by other signaling molecules, including the membrane phospholipid Phosphatidylinositol(4,5)bisphosphate (PIP2). PIP2 has been shown to be a significant regulator of PPIP5K1, one of the key enzymes in the 1-InsP7 synthesis pathway. This regulation is multifaceted, affecting both the kinase and phosphatase activities inherent to the bifunctional PPIP5K1 enzyme.

Specifically, PIP2 has been demonstrated to inhibit the InsP8 phosphatase activity of PPIP5K1. This inhibition is significant, with a reported IC50 of approximately 40 μM for a soluble PIP2 analog. In contrast, PIP2 enhances the net InsP7 kinase activity of PPIP5K1 by about 5-fold. This dual regulatory action—inhibiting the breakdown of InsP8 while promoting its synthesis from 5-InsP7—suggests that PIP2 acts as a switch, favoring the accumulation of higher-order inositol pyrophosphates. This interaction is mediated by the polyphosphoinositide-binding domain (PBD) of PPIP5K1, highlighting a sophisticated mechanism for cross-talk between phosphoinositide and inositol pyrophosphate signaling pathways at the plasma membrane.

Regulation of PPIP5K1 Activity by Phosphatidylinositol(4,5)bisphosphate (PIP2)

| Regulator | Affected PPIP5K1 Activity | Effect | Quantitative Data (IC50 / Fold-change) | Reference |

|---|---|---|---|---|

| C8-PtdIns(4,5)P2 | InsP8 Phosphatase | Inhibition | ~40 μM | |

| PtdIns(4,5)P2 | Net InsP7 Kinase | Activation | ~5-fold increase |

Control of Enzyme Activity and Expression

The synthesis of 1-diphosphoinositol pentakisphosphate is meticulously controlled through the regulation of the key biosynthetic enzymes, IP6K and PPIP5K, at both the level of enzyme activity and gene expression.

Enzyme Activity: The catalytic activity of these kinases is modulated by several mechanisms, including allosteric regulation, protein-protein interactions, and post-translational modifications. For instance, the activity of IP6Ks can be allosterically inhibited, and research is ongoing to develop isozyme-selective inhibitors that target these allosteric sites. nih.govresearchgate.netresearchgate.net Protein-protein interactions also play a crucial role. IP6K1 has been shown to interact with a variety of proteins, including the protein kinase CK2 and several proteins that are substrates for pyrophosphorylation, such as NOLC1 and TCOF. nih.gov This formation of a multi-protein complex is thought to facilitate the efficient pyrophosphorylation of target proteins by localizing the synthesis of 5-InsP7 in close proximity to its substrates. nih.gov Similarly, PPIP5K1 interacts with proteins involved in intracellular vesicle trafficking, lipid metabolism, and cytoskeletal organization, suggesting that its enzymatic activity is integrated with these cellular processes. nih.gov

Gene Expression: The expression of the genes encoding these kinases is also tightly controlled. For example, the expression of the IP6K1 gene is influenced by a multitude of transcription factors, indicating a complex regulatory network. nih.gov In mammalian cells, IP6K1 itself has been shown to act as a negative regulator of the synthesis of myo-inositol, the precursor for all inositol phosphates. It achieves this by mediating the transcriptional control of the ISYNA1 gene, which encodes the rate-limiting enzyme in inositol synthesis. This regulation involves IP6K1 binding to phosphatidic acid, which is necessary for its nuclear localization and subsequent repression of ISYNA1 transcription. nih.gov

Selected Regulators of IP6K and PPIP5K Activity and Expression

| Enzyme | Regulator/Mechanism | Effect | Reference |

|---|---|---|---|

| IP6K1 | Binding to Phosphatidic Acid (PA) | Promotes nuclear localization and repression of mIno1 transcription | nih.gov |

| IP6K1 | Interaction with CK2, NOLC1, TCOF | Forms a complex to facilitate substrate pyrophosphorylation | nih.gov |

| IP6Ks | Allosteric Inhibitors | Inhibition of kinase activity | researchgate.netresearchgate.net |

| PPIP5K1 | Interaction with exocyst complex proteins | Integration with vesicle trafficking | nih.gov |

Catabolism and Metabolic Turnover of 1 Diphosinositol Pentakisphosphate

Enzymatic Mechanisms of 1-Diphosphoinositol Pentakisphosphate Degradation

The catabolism of 1,5-InsP8 is orchestrated by at least three distinct families of phosphatases: the phosphatase domains of Diphosphoinositol Pentakisphosphate Kinases (PPIP5Ks), Plant and Fungi Atypical Dual Specificity Phosphatases (PFA-DSPs), NUDIX Hydrolases (NUDTs), and Diphosphoinositol Polyphosphate Phosphatases (DIPPs). plos.orgnih.govbiorxiv.orgbiorxiv.orgresearchgate.net These enzymes work in concert to ensure the appropriate turnover of this potent signaling molecule. plos.orgnih.govbiorxiv.orgresearchgate.net

Phosphatase Domains within Diphosphoinositol Pentakisphosphate Kinases (PPIP5Ks)

Diphosphoinositol pentakisphosphate kinases (PPIP5Ks) are remarkable bifunctional enzymes, possessing both a kinase domain that synthesizes 1,5-InsP8 and a C-terminal phosphatase domain that degrades inositol (B14025) pyrophosphates. biorxiv.orgnih.govbiorxiv.org This dual functionality allows for a self-contained regulatory loop, where the same protein can both produce and break down a signaling molecule, providing a rapid and efficient mechanism for controlling its cellular levels. biorxiv.orgnih.gov

The phosphatase domain of PPIP5Ks, such as the well-characterized Vip1 in Saccharomyces cerevisiae and its plant homolog VIH2, functions as a phytase-like inositol 1-pyrophosphate phosphatase. biorxiv.orgunige.ch These domains exhibit a strong preference for 1,5-InsP8 as a substrate and are inhibited by inorganic phosphate (B84403), suggesting a feedback mechanism linked to cellular phosphate status. biorxiv.orgunige.ch Structurally, the phosphatase domain contains two conserved histidine phosphatase catalytic motifs and a unique GAF signaling domain that facilitates the channeling of the 1,5-InsP8 substrate to the active site. biorxiv.orgunige.ch The fission yeast PPIP5K, Asp1, has been shown to specifically hydrolyze the 1-pyrophosphate bond of 1,5-InsP8 to generate 5-InsP7, and can also convert 1-InsP7 to InsP6. plos.orgbiorxiv.org This indicates a primary role for the PPIP5K phosphatase domain in attenuating the signals initiated by 1,5-InsP8.

Table 1: Characteristics of the PPIP5K Phosphatase Domain

| Feature | Description |

|---|---|

| Enzyme Family | Histidine Acid Phosphatases |

| Substrate Preference | 1,5-InsP8 |

| Products | 5-InsP7 (from 1,5-InsP8), InsP6 (from 1-InsP7) |

| Key Structural Features | Two conserved histidine phosphatase catalytic motifs, GAF signaling domain |

| Regulation | Inhibited by inorganic phosphate |

| Function | Attenuates 1,5-InsP8 signaling |

Activity of Plant and Fungi Atypical Dual Specificity Phosphatases (PFA-DSPs)

A second crucial family of enzymes involved in 1,5-InsP8 catabolism are the Plant and Fungi Atypical Dual Specificity Phosphatases (PFA-DSPs). plos.orgnih.gov These enzymes are part of the larger protein tyrosine phosphatase (PTP) superfamily but have evolved to specifically target inositol pyrophosphates. nih.govnih.gov In the model plant Arabidopsis thaliana, all five PFA-DSP homologs have demonstrated phosphohydrolase activity with a high degree of specificity for the 5-β-phosphate of inositol pyrophosphates, including 1,5-InsP8. nih.gov Similarly, the yeast homolog, Siw14, selectively cleaves the β-phosphate from 5-diphosphoinositol pentakisphosphate (5-InsP7). nih.govebi.ac.ukebi.ac.uk

The activity of PFA-DSPs is robust and highly specific, with only minor activity against other pyrophosphate positions. nih.gov This specificity ensures the targeted degradation of particular inositol pyrophosphate isomers, contributing to the precise regulation of their signaling functions. Heterologous expression studies have confirmed the in planta activity of these enzymes, highlighting their essential role in maintaining inositol pyrophosphate homeostasis. nih.gov

Table 2: Substrate Specificity of Arabidopsis PFA-DSPs

| Substrate | Hydrolysis Activity |

|---|---|

| 5-InsP7 | High |

| 1,5-InsP8 | High |

| 3,5-InsP8 | High |

| 4-InsP7 | Weak |

| 6-InsP7 | Weak |

| InsP6 | Resistant |

| 2-InsP7 | Resistant |

Contribution of NUDIX Hydrolases (NUDTs) to Inositol Pyrophosphate Catabolism

The NUDIX (NUcleoside DIphosphates linked to some other moiety, X) hydrolase superfamily represents a diverse group of enzymes known for their ability to hydrolyze a wide range of substrates. plos.org Within this family, a specific subfamily has been identified as playing a significant role in inositol pyrophosphate catabolism. plos.orgsciety.orgbiorxiv.orgbiorxiv.org In plants like Arabidopsis, NUDT enzymes are grouped into subclades with distinct substrate specificities. sciety.orgbiorxiv.orgbiorxiv.org For instance, subclade I NUDTs preferentially hydrolyze 4-InsP7, while subclade II NUDTs target 3-InsP7, with some minor activity against other isomers like 5-InsP7. sciety.orgbiorxiv.org

The action of NUDIX hydrolases is crucial for regulating the levels of specific inositol pyrophosphate isomers that are not targeted by PFA-DSPs. In yeast, the NUDIX hydrolase Ddp1 displays pyrophosphatase activity against 1-InsP7. biorxiv.org The involvement of NUDTs in inositol pyrophosphate metabolism highlights the complexity and redundancy built into the cellular systems for controlling these signaling molecules. plos.orgsciety.orgbiorxiv.org

Diphosphoinositol Polyphosphate Phosphatases (DIPPs) and Their Roles

Diphosphoinositol Polyphosphate Phosphatases (DIPPs) represent a class of enzymes that catalyze the dephosphorylation of the diphosphate (B83284) moiety of diphosphoinositol polyphosphates, yielding a monophosphate. nih.govwikipedia.org These enzymes are also known as diphospho-myo-inositol-polyphosphate diphosphohydrolases. wikipedia.org The rapid turnover of diphosphoinositol polyphosphates is, in part, attributable to the high catalytic efficiency of DIPPs, with some exhibiting specificity constants that approach the theoretical limit of diffusion-controlled reactions. nih.gov

In humans, five DIPP enzymes have been identified, and they are known to interact with a variety of proteins involved in crucial cellular processes such as transcription, membrane trafficking, and protein degradation. nih.gov While their broad substrate capabilities are acknowledged, their specific roles in the degradation of 1,5-InsP8 are an area of ongoing investigation, contributing another layer to the intricate network of inositol pyrophosphate catabolism.

Dynamic Regulation of 1-Diphosphoinositol Pentakisphosphate Levels

The cellular concentration of 1,5-InsP8 is not static but is dynamically regulated in response to various cellular signals. This regulation ensures that the signaling output of 1,5-InsP8 is appropriate for the cell's current state and needs.

Calcium-Dependent Turnover Regulation

Calcium (Ca2+) is a ubiquitous second messenger that plays a pivotal role in regulating a vast array of cellular processes. The turnover of inositol polyphosphates, including the pyrophosphates, has been shown to be regulated by calcium. nih.gov While the direct, specific mechanisms of Ca2+-dependent regulation of 1,5-InsP8 degradation are still being fully elucidated, the broader context of Ca2+ signaling provides important clues.

Inositol 1,4,5-trisphosphate (InsP3) receptors (InsP3Rs), which are themselves regulated by Ca2+ in a biphasic manner, are a key source of intracellular Ca2+ release. nih.gov This Ca2+ can then influence the activity of various kinases and phosphatases. For instance, Ca2+/calmodulin-dependent protein kinase II (CaMKII) is sensitive to Ca2+ oscillations and can act as a feedback regulator of Ca2+ release. nih.gov In plants, calcium-dependent protein kinases (CDPKs) are key sensors of Ca2+ signals and are involved in responses to various stresses. mdpi.complantae.org The binding of Ca2+ to the EF-hands of CDPKs activates their kinase activity, leading to the phosphorylation of downstream targets. mdpi.com Given the interconnectedness of cellular signaling pathways, it is plausible that Ca2+ signals, transduced through proteins like CaMKII and CDPKs, could modulate the activity of the phosphatases responsible for 1,5-InsP8 degradation, thereby dynamically regulating its cellular levels.

Influence of Adrenergic Receptor Activity on Metabolism

The metabolic turnover of 1-diphosphoinositol pentakisphosphate (1-InsP7) and other inositol pyrophosphates is a dynamic process, subject to regulation by various cellular signals. Research has identified that the rapid turnover of diphosphoinositol pentakisphosphate (PP-InsP5) is influenced by adrenergic receptor activity. nih.gov Activation of the adrenergic system, which involves catecholamines like norepinephrine (B1679862), triggers a cascade of metabolic responses. nih.gov

In the context of inositol phosphate signaling, continuous exposure of smooth muscle cells to norepinephrine leads to a significant attenuation of its ability to stimulate inositol phospholipid hydrolysis via α1-adrenergic receptors. nih.govlu.se This desensitization is accompanied by an increased phosphorylation of the α1-adrenergic receptor itself. nih.gov Specifically, desensitization with norepinephrine results in a more than twofold increase in the phosphorylation of the receptor, a process that is preventable by an α1-adrenergic receptor antagonist, indicating the direct involvement of this receptor type. nih.gov This modulation of the upstream receptor activity has implications for the downstream signaling pathways, including the metabolism of inositol phosphates. The turnover of diphosphoinositol polyphosphates is considered a regulatory, molecular switching activity modulated by such signals. researchgate.net While direct agonist treatment with vasopressin in hepatocytes did not affect steady-state levels of diphosphoinositol polyphosphates, the broader adrenergic system is known to have profound effects on cellular metabolism, including glucose and lipid metabolism, which are interconnected with inositol phosphate pathways. nih.govnih.gov

Cyclical Interconversion Pathways within the Inositol Pyrophosphate Network

The metabolism of 1-diphosphoinositol pentakisphosphate is part of a complex and cyclical network of interconversions involving various inositol pyrophosphates (PP-InsPs). nih.gov This network ensures the rapid turnover and tight regulation of these potent signaling molecules. nih.govnih.gov A principal pathway for the turnover of inositol pyrophosphates involves a cyclical interconversion of inositol hexakisphosphate (InsP6), 5-diphosphoinositol pentakisphosphate (5-InsP7), 1,5-bisdiphosphoinositol tetrakisphosphate (1,5-InsP8), and 1-diphosphoinositol pentakisphosphate (1-InsP7). nih.govnih.gov

The cycle can be described as follows:

Synthesis of 5-InsP7: The cycle begins with the phosphorylation of InsP6 at the 5-position by inositol hexakisphosphate kinases (IP6Ks) to form 5-InsP7. nih.gov

Synthesis of 1,5-InsP8: Subsequently, 5-InsP7 is phosphorylated at the 1-position by diphosphoinositol pentakisphosphate kinases (PPIP5Ks) to yield 1,5-InsP8. nih.govnih.gov

Hydrolysis to 1-InsP7: The proposed major pathway for the catabolism of 1,5-InsP8 involves its dephosphorylation back towards InsP6. nih.gov Diphosphoinositol polyphosphate phosphatases (DIPPs) preferentially hydrolyze the 5-β-phosphate from 1,5-InsP8, producing the short-lived intermediate, 1-InsP7. nih.gov

Return to InsP6: The cycle is completed when DIPPs cleave the remaining 1-β-phosphate from 1-InsP7 to regenerate InsP6. nih.gov

This cyclical pathway ensures a rapid metabolic turnover, which is a key characteristic of these signaling molecules. nih.gov The enzymes involved in this network are crucial for maintaining the balance of different inositol pyrophosphate species.

Table 1: Key Enzymes in the Inositol Pyrophosphate Interconversion Pathway

| Enzyme | Abbreviation | Substrate(s) | Product(s) |

| Inositol Hexakisphosphate Kinase | IP6K | InsP6 | 5-InsP7 (5PP-IP5) |

| Diphosphoinositol Pentakisphosphate Kinase | PPIP5K | 5-InsP7 | 1,5-InsP8 ((PP)2-InsP4) |

| Diphosphoinositol Polyphosphate Phosphatase | DIPP | 1,5-InsP8 | 1-InsP7 |

| Diphosphoinositol Polyphosphate Phosphatase | DIPP | 1-InsP7 | InsP6 |

Molecular Mechanisms of 1 Diphosinositol Pentakisphosphate in Cellular Signaling

Fundamental Roles in Cellular Homeostasis and Metabolic Integration

1-PP-InsP5 is a key player in maintaining cellular equilibrium and integrating metabolic signals with cellular responses. Its ability to act as a metabolic sensor is underscored by the high Km of the enzymes responsible for its synthesis, inositol (B14025) hexakisphosphate kinases (IP6Ks), for ATP, making its production highly sensitive to the cell's energy status. portlandpress.com

1-PP-InsP5 is integral to the regulation of inorganic phosphate (B84403) (Pi) levels within the cell. nih.gov In yeast, the Pho regulon, a system that responds to phosphate availability, is inhibited by 1-PP-InsP5. portlandpress.com When phosphate is scarce, levels of 1-PP-InsP5 increase, leading to the inactivation of the Pho80-Pho85 kinase complex. researchgate.netharvard.edu This inactivation allows the transcription factor Pho4 to enter the nucleus and activate genes that help the cell cope with phosphate starvation. researchgate.netharvard.edunih.gov

In plants, the enzymes responsible for 1-PP-InsP5 synthesis, VIH1 and VIH2, are critical for the phosphate starvation response. nih.gov Deletion of these enzymes leads to constitutive phosphate starvation responses, a phenotype that can be partially rescued by the simultaneous deletion of key phosphate starvation response transcription factors. nih.gov This indicates that these kinases are central to the plant Pi signal transduction cascade. nih.gov Furthermore, in both plants and humans, inositol pyrophosphates are implicated in regulating transmembrane Pi transport. mdpi.com

The connection between inositol pyrophosphates and polyphosphate (polyP) homeostasis is also significant. Yeast mutants lacking the enzyme Kcs1, which is involved in the synthesis of the precursor to 1-PP-InsP5, exhibit fragmented vacuoles, the primary storage site for polyP. portlandpress.com This suggests a role for inositol pyrophosphates in vesicular trafficking related to polyP storage. portlandpress.com

The synthesis and degradation of 1-PP-InsP5 are tightly linked to the cell's metabolic state, positioning it as a critical interface between signaling and metabolism. portlandpress.comnih.gov The enzymes that synthesize 1-PP-InsP5, such as IP6Ks, have a high Km for ATP, meaning that the production of 1-PP-InsP5 is directly tied to cellular energy levels. portlandpress.com This makes 1-PP-InsP5 a sensor of the cell's bioenergetic status. nih.gov

Inositol pyrophosphates, including 1-PP-InsP5, have been described as a "molecular glue" that facilitates protein-protein interactions to initiate responses to changes in energy and nutrient availability. mdpi.com This is exemplified by their interaction with SPX domains, which are found in many proteins involved in phosphate homeostasis and act as receptors for inositol pyrophosphates. nih.govmdpi.com

The metabolic pathways for 1-PP-InsP5 involve several key enzymes. A minor portion of inositol hexakisphosphate (InsP6) is phosphorylated by diphosphoinositol pentakisphosphate kinases (PPIP5Ks) to form 1-PP-InsP5. researchgate.net This molecule can then be either dephosphorylated back to InsP6 by the same PPIP5Ks or further phosphorylated by IP6Ks to generate inositol pyrophosphate InsP8. researchgate.net Diphosphoinositol polyphosphate phosphohydrolases (DIPPs) preferentially hydrolyze the pyrophosphate bond at the 1-position. portlandpress.com

Specific Signal Transduction Pathways and Processes

Beyond its foundational roles in homeostasis, 1-PP-InsP5 is directly involved in regulating specific cellular processes, including cell cycle progression, vesicle trafficking, and apoptosis.

Cyclin-dependent kinases (CDKs) are a family of protein kinases that are essential for regulating the cell cycle. wikipedia.org The activity of CDKs is controlled by their association with cyclins and CDK inhibitors (CKIs). wikipedia.org 1-PP-InsP5 has been shown to be a key regulator of a specific cyclin-CDK-CKI complex in yeast, the Pho80-Pho85-Pho81 complex. portlandpress.comnih.gov

Under conditions of phosphate starvation, the levels of 1-PP-InsP5 increase. harvard.edu This elevated 1-PP-InsP5 binds to the CKI Pho81, which is part of the Pho80-Pho85-Pho81 complex. researchgate.netnih.gov This binding event triggers a conformational change in Pho81, leading to the inhibition of the Pho80-Pho85 kinase activity. researchgate.net The inactivation of this kinase complex allows its substrate, the transcription factor Pho4, to remain unphosphorylated and accumulate in the nucleus, where it activates the expression of phosphate-responsive genes. harvard.edunih.gov This mechanism demonstrates a direct link between a metabolic signal (phosphate availability) and the regulation of CDK activity. nih.gov

| Complex Component | Function in the Pathway | Effect of 1-PP-InsP5 |

| Pho80-Pho85 | Cyclin-CDK complex that phosphorylates Pho4. nih.gov | Activity is inhibited. portlandpress.comnih.gov |

| Pho81 | Cyclin-dependent kinase inhibitor (CKI). nih.gov | Binds to 1-PP-InsP5, leading to a conformational change. researchgate.net |

| Pho4 | Transcription factor. nih.gov | Remains unphosphorylated and translocates to the nucleus. researchgate.netnih.gov |

1-PP-InsP5 and other inositol pyrophosphates are crucial for proper endocytic trafficking. pnas.orgnih.gov Endocytosis is the process by which cells internalize molecules by engulfing them in a vesicle. researchgate.net Studies in yeast have shown that mutants unable to synthesize inositol pyrophosphates exhibit significant defects in the endocytic pathway. pnas.orgnih.gov These defects include disordered endosomal processing and morphological abnormalities of vacuoles. pnas.orgnih.gov

The mechanism by which inositol pyrophosphates influence endocytosis is thought to involve their interaction with clathrin-associated proteins like AP2 and AP180. pnas.orgnih.gov These proteins are involved in the formation of clathrin-coated vesicles, a key step in endocytosis. nih.gov Both inositol hexakisphosphate (IP6) and inositol pyrophosphates bind with high affinity to these proteins, suggesting that the interconversion between these molecules could act as a switch to regulate the conformation and function of these clathrin-associated proteins. pnas.orgnih.gov This, in turn, would influence the assembly and disassembly of the endocytic machinery. nih.gov

Apoptosis, or programmed cell death, is a fundamental process for tissue homeostasis and development. nih.gov Inositol pyrophosphates, including 1-PP-InsP5, have been implicated in the regulation of apoptosis. nih.govresearchgate.net

One of the key pathways through which inositol pyrophosphates exert their pro-apoptotic effects is by influencing the p53 signaling cascade. nih.govjohnshopkins.edu The apoptotic functions of the tumor suppressor protein p53 require its phosphorylation by phosphoinositide-3-kinase-related kinases (PIKKs), such as DNA-PKcs and ATM. nih.gov The stability of these kinases is dependent on the TTT (Tel2, Tti1, Tti2) cochaperone complex, which is in turn regulated by CK2 phosphorylation. nih.gov

Research has shown that 5-PP-InsP5, an isomer of 1-PP-InsP5, binds to the protein kinase CK2 and enhances its ability to phosphorylate the TTT complex. nih.govnih.gov This enhanced phosphorylation stabilizes DNA-PKcs and ATM, leading to increased phosphorylation of p53 at serine-15. nih.govnih.gov Phosphorylated p53 then activates the cell death program. nih.govnih.gov The enzyme responsible for the synthesis of the 5-PP-InsP5 involved in this pathway, IP6K2, has been directly implicated in p53-associated cell death. nih.govnih.gov

| Molecule | Role in the Apoptotic Pathway |

| 5-PP-InsP5 | Binds to CK2, enhancing its kinase activity. nih.govnih.gov |

| CK2 | Phosphorylates the TTT complex. nih.gov |

| TTT complex | Stabilizes DNA-PKcs and ATM. nih.gov |

| DNA-PKcs/ATM | Phosphorylate p53 at Serine-15. nih.gov |

| p53 | Activated by phosphorylation to initiate apoptosis. nih.gov |

Involvement in DNA Repair Mechanisms

While direct evidence for the role of 1-diphosphoinositol pentakisphosphate (1-IP₇) in DNA repair is still emerging, studies on its precursor and closely related isomers suggest a significant involvement of inositol pyrophosphates in the DNA damage response (DDR). The precursor, inositol hexakisphosphate (IP₆), has been identified as a factor that binds to DNA-dependent protein kinase (DNA-PK) and stimulates nonhomologous end-joining (NHEJ), a major pathway for repairing DNA double-strand breaks in mammalian cells. nih.gov The catalytic subunit of DNA-PK (DNA-PKcs) shares structural similarities with the phosphatidylinositol 3-kinase (PI 3-kinase) family, highlighting a potential intersection of inositol signaling and DNA repair. nih.gov

Furthermore, the isomer 5-diphosphoinositol pentakisphosphate (5-IP₇), which is also synthesized from IP₆, plays a role in apoptotic signaling pathways linked to key DDR proteins. 5-IP₇, produced by the enzyme inositol hexakisphosphate kinase 2 (IP6K2), can bind to the protein kinase CK2. This interaction enhances the phosphorylation of the TTT (Tel2, Tti1, Tti2) cochaperone complex, which in turn stabilizes the DNA damage sensor kinases DNA-PKcs and Ataxia-Telangiectasia Mutated (ATM). nih.gov The stabilization of these kinases leads to the phosphorylation of the tumor suppressor protein p53, a critical event in initiating cell death programs in response to DNA damage. nih.gov This suggests that inositol pyrophosphates like IP₇ are crucial signaling molecules that can mediate the cellular response to genotoxic stress, influencing the decision between DNA repair and apoptosis.

Table 1: Inositol Phosphates and their Roles in the DNA Damage Response

| Compound | Interacting Protein(s) | Cellular Process | Outcome |

|---|---|---|---|

| Inositol hexakisphosphate (IP₆) | DNA-PK | Nonhomologous end-joining (NHEJ) | Stimulation of DNA double-strand break repair nih.gov |

| 5-Diphosphoinositol pentakisphosphate (5-IP₇) | CK2, DNA-PKcs, ATM | Apoptosis Signaling | Stabilization of DNA-PKcs and ATM, leading to p53 phosphorylation and cell death nih.gov |

Modulation of Cytoskeletal Dynamics

The regulation of cytoskeletal dynamics is crucial for a multitude of cellular processes, including cell migration, morphogenesis, and intracellular trafficking. While research on the direct interaction of 1-IP₇ with cytoskeletal components is ongoing, there is substantial evidence linking inositol phosphates and their metabolizing enzymes to the modulation of the actin cytoskeleton.

Phosphatidylinositol 4,5-bisphosphate (PIP₂), a precursor in the inositol phosphate pathway, is a well-established regulator of actin polymerization and the linkage of the cytoskeleton to the plasma membrane. nih.gov The enzymes that synthesize PIP₂, the type I phosphatidylinositol 4-phosphate 5-kinases (PIP5Ks), have isoform-specific roles in controlling the actin cytoskeleton. nih.gov

More directly related to IP₇, the inositol hexakisphosphate kinase 1 (IP6K1), which synthesizes 5-IP₇, has been implicated in cytoskeletal remodeling. researchgate.net This suggests that the production of IP₇ itself is spatially and temporally linked to changes in the cellular architecture. The intricate interplay between inositol phosphates and the cytoskeleton underscores the importance of these signaling molecules in maintaining cellular structure and function.

Table 2: Key Molecules in Inositol Phosphate-Mediated Cytoskeletal Regulation

| Molecule | Role | Effect on Cytoskeleton |

|---|---|---|

| Phosphatidylinositol 4,5-bisphosphate (PIP₂) | Direct regulator | Critical for actin polymerization and membrane-cytoskeleton linkage nih.gov |

| Type I PIP 5-Kinases (PIP5Ks) | Synthesizing enzyme for PIP₂ | Isoform-specific regulation of the actin cytoskeleton nih.gov |

| Inositol hexakisphosphate kinase 1 (IP6K1) | Synthesizing enzyme for 5-IP₇ | Implicated in cytoskeletal remodeling researchgate.net |

Role in Exocytosis

Diphosphoinositol pentakisphosphate is a key regulator of exocytosis, the process by which cells release molecules such as hormones and neurotransmitters. Specifically, the 5-IP₇ isomer has been shown to be a potent modulator of this process in various cell types. doi.orgpnas.orgnih.gov

In pancreatic β-cells, 5-IP₇, produced by IP6K1, is crucial for promoting insulin (B600854) release from the readily releasable pool of vesicles. doi.org The levels of 5-IP₇ are relatively high in these cells, ensuring a robust capacity for immediate insulin exocytosis. doi.org Silencing of IP6K1, but not the related IP6K2, leads to a reduction in the readily releasable pool, highlighting the specific role of IP6K1-derived 5-IP₇ in this process. doi.org

In neuronal cells, 5-IP₇ acts as an inhibitor of synaptic vesicle exocytosis. pnas.orgnih.gov Elevated levels of 5-IP₇ suppress neurotransmitter release, while depletion of 5-IP₇ enhances it. pnas.orgnih.gov The molecular mechanism for this inhibition involves the direct, high-affinity binding of 5-IP₇ to synaptotagmin (B1177969) 1 (Syt1), a critical Ca²⁺ sensor in exocytosis. pnas.orgnih.gov This interaction suppresses the fusogenic activity of Syt1, thereby inhibiting the fusion of synaptic vesicles with the plasma membrane. pnas.orgnih.gov The inhibitory effect of 5-IP₇ on vesicle fusion is more potent than that of its precursor, IP₆. pnas.orgnih.gov

Table 3: Effects of 5-Diphosphoinositol Pentakisphosphate on Exocytosis

| Cell Type | Process | Effect of 5-IP₇ | Mechanism |

|---|---|---|---|

| Pancreatic β-cells | Insulin Secretion | Promotes release from readily releasable pool doi.org | Maintenance of high basal levels ensures immediate exocytotic capacity doi.org |

| PC12 cells & Hippocampal neurons | Neurotransmitter Release | Inhibits release pnas.orgnih.gov | Binds to synaptotagmin 1, suppressing its fusogenic activity pnas.orgnih.gov |

Contributions to Insulin Signaling

Diphosphoinositol pentakisphosphate, particularly the 5-IP₇ isomer, plays a significant, albeit complex, role in the insulin signaling pathway. While it is involved in promoting insulin exocytosis from pancreatic β-cells, it also acts as a negative regulator of downstream insulin signaling in target tissues. doi.orgnih.gov

Insulin signaling is initiated by the binding of insulin to its receptor, which triggers a cascade involving the phosphorylation of insulin receptor substrate (IRS) proteins and the activation of phosphatidylinositol 3-kinase (PI3K). nih.govantibodies.com PI3K produces phosphatidylinositol-3,4,5-trisphosphate (B10852661) (PIP₃), which recruits and activates the serine/threonine kinase Akt. nih.gov Akt is a central node in the insulin signaling network, mediating most of the metabolic effects of insulin. nih.govantibodies.com

Research has shown that insulin stimulation also leads to the production of 5-IP₇ by IP6K1. nih.gov This newly synthesized 5-IP₇ then acts to inhibit Akt. nih.gov The proposed mechanism for this inhibition is the binding of 5-IP₇ to the pleckstrin homology (PH) domain of Akt, which prevents the translocation of Akt to the plasma membrane and its subsequent activation by PIP₃. nih.gov This creates a negative feedback loop, where an insulin-stimulated pathway leads to the attenuation of its own signal. nih.gov This regulatory role of 5-IP₇ in insulin signaling is crucial for maintaining glucose homeostasis. doi.orgnih.gov

Table 4: Role of 5-Diphosphoinositol Pentakisphosphate in the Insulin Signaling Cascade

| Signaling Component | Interaction with 5-IP₇ | Functional Consequence |

|---|---|---|

| Pancreatic β-cell exocytosis | Promotes insulin release | Ensures proper first-phase insulin secretion doi.orgnih.gov |

| Akt (Protein Kinase B) | Binds to the PH domain and inhibits activation | Negative feedback to attenuate insulin signaling nih.gov |

Impact on Neutrophil Activation

In the innate immune system, diphosphoinositol pentakisphosphate (InsP₇) functions as a key regulator of neutrophil activity. Neutrophils are essential for combating bacterial infections through processes like phagocytosis and the production of reactive oxygen species (ROS) via the NADPH oxidase complex. nih.govnih.gov

Studies involving the disruption of inositol hexakisphosphate kinase 1 (InsP6K1), the enzyme responsible for synthesizing InsP₇ from InsP₆, have revealed that InsP₇ negatively regulates neutrophil functions. nih.govnih.govelsevierpure.com Neutrophils lacking InsP6K1, and therefore having reduced levels of InsP₇, exhibit enhanced phagocytic and bactericidal capabilities. nih.gov They also show an amplified production of superoxide, a major component of the respiratory burst. nih.govnih.gov

The underlying mechanism for this enhanced activity is the augmentation of phosphatidylinositol-3,4,5-trisphosphate (PtdIns(3,4,5)P₃) signaling. nih.govnih.govelsevierpure.com In the absence of InsP₇, there is increased membrane translocation of the pleckstrin homology (PH) domain of the kinase Akt, a key downstream effector of PtdIns(3,4,5)P₃. nih.govnih.govelsevierpure.com Conversely, an increase in intracellular InsP₇ levels blocks the chemoattractant-induced translocation of the Akt PH domain to the membrane, thereby suppressing PtdIns(3,4,5)P₃-mediated events in neutrophils. nih.gov These findings establish InsP₇ as a crucial modulator of PtdIns(3,4,5)P₃ signaling in neutrophils, fine-tuning their response during an infection.

Table 5: Regulatory Effects of Diphosphoinositol Pentakisphosphate on Neutrophil Functions

| Neutrophil Function | Effect of Reduced InsP₇ Levels | Underlying Mechanism |

|---|---|---|

| Phagocytosis | Enhanced nih.gov | Augmented PtdIns(3,4,5)P₃ signaling nih.govnih.gov |

| Bactericidal capability | Enhanced nih.gov | Augmented PtdIns(3,4,5)P₃ signaling nih.govnih.gov |

| Superoxide production (NADPH oxidase activity) | Amplified nih.govnih.gov | Augmented PtdIns(3,4,5)P₃ signaling nih.govnih.gov |

Potential Role in Protein Phosphorylation

Diphosphoinositol pentakisphosphate and other inositol pyrophosphates represent a unique class of signaling molecules that can participate directly in protein phosphorylation, a fundamental mechanism for regulating protein function. This process, termed protein pyrophosphorylation, is distinct from the canonical kinase-mediated phosphorylation. nih.govnih.gov

Inositol pyrophosphates, such as InsP₇ and InsP₈, possess high-energy pyrophosphate bonds. nih.gov In the presence of divalent cations like Mg²⁺, the terminal β-phosphate from the pyrophosphate moiety can be transferred to a pre-phosphorylated serine residue on a target protein. nih.gov This results in the formation of a pyrophosphoserine, a novel post-translational modification. nih.gov

This transphosphorylation event occurs independently of traditional protein kinase activity. nih.gov However, it requires that the target protein be "primed" by an initial phosphorylation event, often catalyzed by casein kinase 2 (CK2). nih.gov This two-step process, where a conventional kinase first phosphorylates a serine, followed by the transfer of a second phosphate from an inositol pyrophosphate, allows for a highly specific and regulated covalent modification of proteins. nih.gov This novel mechanism of protein pyrophosphorylation expands the repertoire of cellular signaling pathways and highlights the diverse functions of inositol pyrophosphates.

Interactions with Specific Protein Targets and Downstream Effectors

Identification of Molecular Targets for 1-Diphosphoinositol Pentakisphosphate

The identification of proteins that directly bind to 1-IP7 has been crucial in elucidating its signaling roles. Researchers have employed various techniques to uncover these molecular partnerships, revealing a network of interactions that underscore the compound's importance in cellular regulation.

Interaction with Mitogen-Activated Protein Kinases (MAPKs)

While a direct binding interaction between 1-IP7 and Mitogen-Activated Protein Kinases (MAPKs) is not extensively documented, evidence points towards an indirect regulatory relationship. The ERK1/2 pathway, a key MAPK signaling cascade, is influenced by the levels of inositol (B14025) pyrophosphates. Diphosphoinositol polyphosphate phosphohydrolase 1 (DIPP-1), an enzyme responsible for the hydrolysis of 1-IP7, has been identified as a negative regulator of the ERK1/2 pathway. This suggests that by controlling the levels of 1-IP7, DIPP-1 can modulate the activity of this critical signaling pathway, which is involved in a myriad of cellular processes including proliferation, differentiation, and survival. nih.govnih.gov The capacity for cross-talk between signaling pathways, such as those involving cAMP and MAPKs, further highlights the complex regulatory networks in which inositol pyrophosphates likely participate. nih.gov

Binding and Modulation of Inositol 1,4,5-Trisphosphate Receptors (InsP3Rs)

Inositol 1,4,5-trisphosphate receptors (InsP3Rs) are crucial intracellular calcium channels. nih.govnih.gov While the primary ligand for these receptors is inositol 1,4,5-trisphosphate (InsP3), their activity is subject to modulation by various factors, including other inositol polyphosphates and cytosolic calcium concentrations. nih.govnih.gov The structural complexity of InsP3Rs allows for allosteric modulation, where the binding of a molecule at one site influences the receptor's activity at another. It is plausible that 1-IP7, given its structural similarity to InsP3 and other inositol polyphosphates, could act as an allosteric modulator of InsP3Rs. This modulation could fine-tune the receptor's sensitivity to InsP3 or alter its gating properties, thereby influencing the pattern of calcium release from intracellular stores. However, direct and detailed studies elucidating the specific binding and modulatory effects of 1-IP7 on InsP3R isoforms are still an active area of research.

Recognition by Pho81 in Phosphate (B84403) Homeostasis Pathways

A significant breakthrough in understanding the molecular targets of inositol pyrophosphates has come from studies on phosphate homeostasis in yeast. The protein Pho81, a key regulator of the PHO pathway, has been shown to directly interact with inositol pyrophosphates through its SPX domain. mdpi.comnih.govelifesciences.orgelifesciences.org Specifically, research has demonstrated that 1,5-bisdiphosphoinositol tetrakisphosphate (1,5-IP8), a derivative of 1-IP7, binds to the SPX domain of Pho81. nih.govelifesciences.orgelifesciences.org This interaction is crucial for signaling cytosolic phosphate abundance. When phosphate levels are high, the binding of 1,5-IP8 to Pho81 inactivates it, leading to the repression of the PHO pathway. Conversely, a decline in 1,5-IP8 levels during phosphate starvation allows Pho81 to become active and initiate the phosphate starvation response. nih.govelifesciences.orgelifesciences.org This mechanism highlights a conserved signaling role for inositol pyrophosphates in eukaryotes, from yeast to plants and mammals. mdpi.com

Functional Consequences of 1-Diphosphoinositol Pentakisphosphate-Target Interactions

The binding of 1-IP7 and its derivatives to their protein targets initiates a series of downstream events that have profound impacts on cellular physiology. These functional consequences range from the fine-tuning of intracellular signaling cascades to the regulation of fundamental cellular processes like growth and differentiation.

Regulation of Intracellular Calcium Signaling

Inositol phosphates are central to the regulation of intracellular calcium (Ca²⁺) signaling. nih.gov The canonical pathway involves the generation of InsP3, which binds to InsP3Rs on the endoplasmic reticulum, triggering the release of Ca²⁺ into the cytoplasm. nih.gov Given the potential for 1-IP7 to modulate InsP3R activity, it can indirectly influence the spatial and temporal patterns of intracellular Ca²⁺ signals. By altering the sensitivity or gating of InsP3Rs, 1-IP7 could contribute to the complex oscillations and waves of Ca²⁺ that are critical for encoding specific cellular responses. The interplay between different inositol polyphosphates and their receptors allows for a highly nuanced regulation of Ca²⁺ homeostasis, which is essential for a vast array of cellular functions.

Impact on Cellular Growth and Differentiation Processes

The influence of inositol pyrophosphates on cellular growth and differentiation is multifaceted. Their interaction with signaling pathways like the MAPK cascade, which is a central regulator of cell proliferation and differentiation, provides a clear mechanism for this impact. nih.gov Furthermore, inositol pyrophosphates have been implicated in the regulation of transcription, which is fundamental to controlling cell fate decisions. nih.gov In plants, for instance, inositol polyphosphates are involved in hormone and stress signaling, which directly affects development. nih.govfrontiersin.org In other model organisms, these molecules are critical for proper development and signaling. nih.gov The ability of inositol pyrophosphates to compete with other signaling lipids for binding to protein domains, such as the PH domain, further expands their regulatory reach into pathways controlling cell growth and metabolism. nih.gov

Table of Research Findings on 1-IP7 Interactions

| Section | Protein Target/Process | Key Findings | Organism/System |

|---|---|---|---|

| 5.1.1 | Mitogen-Activated Protein Kinases (MAPKs) | DIPP-1, a 1-IP7 metabolizing enzyme, negatively regulates the ERK1/2 pathway. | General Eukaryotic |

| 5.1.2 | Inositol 1,4,5-Trisphosphate Receptors (InsP3Rs) | Potential for allosteric modulation of InsP3R activity, influencing Ca²⁺ release. | General Eukaryotic |

| 5.1.3 | Pho81 | 1,5-IP8 (related to 1-IP7) binds to the SPX domain of Pho81, regulating the phosphate starvation response. | Yeast |

| 5.2.1 | Intracellular Calcium Signaling | Indirect regulation of Ca²⁺ signals through modulation of InsP3R function. | General Eukaryotic |

Table of Mentioned Chemical Compounds

| Compound Name | Abbreviation |

|---|---|

| 1-Diphosphoinositol pentakisphosphate | 1-IP7 |

| Inositol 1,4,5-trisphosphate | InsP3 |

| 1,5-Bisdiphosphoinositol tetrakisphosphate | 1,5-IP8 |

Effects on Gene Expression and Transcriptional Regulation

1-Diphosphoinositol pentakisphosphate (InsP7), along with other inositol pyrophosphates (PP-InsPs), has emerged as a crucial signaling molecule in the regulation of gene expression across various eukaryotic organisms. These molecules act as metabolic messengers that can modulate the activity of key proteins involved in transcription, thereby influencing cellular responses to environmental and metabolic cues. Their regulatory roles are particularly well-documented in the context of phosphate homeostasis in plants, but evidence for their impact on gene expression in mammals and yeast is also growing.

A primary mechanism by which inositol pyrophosphates regulate gene expression is through their interaction with proteins containing a specific sensor domain known as the SPX domain. nih.govresearchgate.netunil.ch The SPX domain is named after the yeast proteins Syg1, Pho81, and the human protein Xpr1. researchgate.net It functions as a high-affinity receptor for inositol pyrophosphates, including InsP7 and its derivative, bisdiphosphoinositol tetrakisphosphate (InsP8). nih.govresearchgate.net This binding event is a critical step in signaling cascades that ultimately control the activity of transcription factors.

In plants, the regulation of phosphate starvation response (PSR) genes is a well-characterized example of this process. Under phosphate-sufficient conditions, InsP8 (synthesized from InsP7 by VIH kinases) binds to SPX domain-containing proteins. nih.gov This InsP8-SPX complex then interacts with and inactivates PHOSPHATE STARVATION RESPONSE (PHR) transcription factors. nih.govnih.gov PHRs are central regulators of the PSR, and their inactivation prevents the expression of phosphate starvation-inducible (PSI) genes. nih.govnih.gov Conversely, under phosphate starvation, cellular levels of InsP8 decrease, leading to the dissociation of the SPX-PHR complex. nih.gov This frees the PHR transcription factors to enter the nucleus, bind to their target promoters, and activate the expression of genes required for phosphate acquisition and utilization. nih.govnih.gov

Genetic studies in Arabidopsis have substantiated this pathway. Mutants lacking the diphosphoinositol pentakisphosphate kinases VIH1 and VIH2, which are responsible for converting InsP7 to InsP8, exhibit constitutive expression of PSI genes and accumulate excessive phosphate, indicating a failure to properly regulate the starvation response. nih.govnih.gov The phenotype of these vih1 vih2 double mutants can be partially rescued by also knocking out the PHR1 and PHL1 transcription factors, genetically placing the kinases, their pyrophosphate products, and the transcription factors in the same signaling pathway. nih.govnih.gov

In mammalian systems, the role of InsP7 in transcriptional regulation is also becoming clearer. For instance, whole transcriptome analysis has shown that the genetic deletion of inositol hexakisphosphate kinase 2 (IP6K2), an enzyme that synthesizes 5-InsP7, leads to significant changes in the expression of gene sets associated with mature neurons, neural progenitor cells, and glial cells within the enteric nervous system. ucl.ac.uk This suggests a critical role for the IP6K2-InsP7 axis in the developmental and functional regulation of this neural network. ucl.ac.uk Furthermore, inositol phosphate multikinase (IPMK), an enzyme involved in the biosynthesis of higher inositol phosphates, has been linked to the regulation of genes important for cell growth and inflammatory responses in human cancer cell lines. acs.org

The following table summarizes key research findings on the role of 1-diphosphoinositol pentakisphosphate and related molecules in regulating gene expression.

| Target/Pathway Component | Organism | Key Inositol Phosphate/Enzyme | Observed Effect on Gene Expression |

| PHR1/PHL1 Transcription Factors | Arabidopsis thaliana | InsP8 (synthesized from InsP7 via VIH1/VIH2) | Under phosphate sufficiency, the InsP8-SPX complex binds to and inactivates PHR1, repressing phosphate starvation-inducible (PSI) gene expression. nih.govnih.govnih.gov |

| VIH1/VIH2 Kinases | Arabidopsis thaliana | VIH1/VIH2 (InsP8 synthesis) | Deletion of vih1 and vih2 leads to a lack of InsP8, resulting in constitutive expression of PSI genes. nih.govnih.gov |

| SPX Domain Proteins | Plants, Fungi, Humans | InsP7 / InsP8 | Act as receptors for inositol pyrophosphates, mediating the interaction with and regulation of downstream targets like transcription factors. nih.govresearchgate.net |

| IP6K2 Kinase | Mouse (Mus musculus) | IP6K2 (5-InsP7 synthesis) | Deletion of IP6K2 alters expression levels of gene sets related to mature neurons, neural progenitors, and glial cells in the enteric nervous system. ucl.ac.uk |

| IPMK (Inositol Phosphate Multikinase) | Human Glioblastoma Cells | IPMK | Inhibition of IPMK selectively regulated 993 genes, downregulating those enriched in cancer and inflammation pathways. acs.org |

| ArgR-Mcm1 Transcription Complex | Saccharomyces cerevisiae | Ipk2 (Arg82) | The kinase activity of Ipk2, which can produce precursors to InsP7, is required for the proper transcriptional regulation of genes in the arginine metabolic pathway. nih.gov |

Research Methodologies and Model Systems for 1 Diphosinositol Pentakisphosphate Studies

Advanced Analytical Techniques for Detection and Quantification

The accurate detection and quantification of 1-PP-InsP5 from complex biological samples present a significant analytical challenge due to its low abundance and the presence of numerous other phosphorylated inositol (B14025) isomers. To overcome these hurdles, researchers have developed and adapted a suite of powerful analytical techniques.

Chromatographic Separations (e.g., High-Performance Liquid Chromatography (HPLC))

High-Performance Liquid Chromatography (HPLC) stands as a cornerstone for the analysis of inositol pyrophosphates. mdpi.comnih.gov Anion-exchange chromatography is a particularly effective method, separating these highly negatively charged molecules based on their interaction with a positively charged stationary phase. Gradient elution, often using an increasing concentration of a salt like sodium chloride or an acid, is employed to resolve the different inositol phosphate (B84403) species. nih.gov

A specialized HPLC technique known as metal-dye detection (MDD-HPLC) offers enhanced sensitivity for the detection of inositol polyphosphates. This method utilizes a post-column reaction with a metal-dye complex, allowing for the sensitive and specific detection of these compounds. researchgate.net For instance, MDD-HPLC has been successfully used to separate and identify the products of enzymatic reactions involving inositol pyrophosphates, providing crucial insights into their metabolic pathways. researchgate.net Furthermore, coupling HPLC with tandem mass spectrometry (LC-MS/MS) has emerged as a highly sensitive and specific method for the quantification of 1-PP-InsP5 in biological matrices like whole blood. nih.govnih.gov This approach allows for precise measurement of endogenous levels of the compound, which is critical for understanding its physiological roles. nih.gov

Isotopic Labeling Methods (e.g., [3H]-Inositol Labeling Coupled with Chromatography)

Isotopic labeling is a powerful strategy to trace the metabolic fate of inositol and its phosphorylated derivatives within cells. The most widely used method involves labeling cells with [3H]-myo-inositol. nih.gov Following extraction, the radiolabeled inositol phosphates can be separated by chromatographic techniques, such as HPLC, allowing for the tracking of the synthesis and turnover of 1-PP-InsP5. nih.gov

More recently, stable isotope labeling using precursors like 13C-labeled glucose has been employed. hmdb.ca This approach, coupled with mass spectrometry, provides a robust platform for quantitative analysis and flux studies of inositol pyrophosphate metabolism. Another innovative technique involves the use of 18O-labeled phosphoramidites for the chemical synthesis of 18O-labeled inositol pyrophosphates, which can serve as internal standards for accurate quantification by mass spectrometry. hmdb.ca

Spectroscopic Analysis (e.g., Nuclear Magnetic Resonance (NMR) Spectroscopy)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the definitive structural elucidation of inositol pyrophosphates, including 1-PP-InsP5. mdpi.com Both proton (¹H) and phosphorus (³¹P) NMR are employed to determine the precise location of the phosphate and pyrophosphate groups on the inositol ring. nih.govnih.gov Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are often necessary to resolve the complex spectra and unambiguously assign the structure of different isomers. nih.govnih.gov For example, 2D NMR analysis was crucial in correctly identifying the structure of 1/3-diphosphoinositol pentakisphosphate, a product of the VIP/PPIP5K enzyme family. researchgate.netuniprot.org

Electrophoretic Approaches (e.g., Paper Electrophoresis, Capillary Isotachophoresis (cITP))

Electrophoretic techniques provide an alternative and complementary approach to chromatographic methods for the separation of inositol phosphates. Polyacrylamide gel electrophoresis (PAGE) has proven to be a simple and effective method for resolving highly phosphorylated inositol polyphosphates. mdpi.com This technique allows for the separation and subsequent purification of different inositol pyrophosphate isoforms. mdpi.com The separated compounds can be visualized by staining with dyes like Toluidine Blue. mdpi.com Moving paper electrophoresis has also been historically used for the separation of myo-inositol pentaphosphates. portlandpress.com Capillary isotachophoresis (cITP) is another powerful electrophoretic technique that can be used for the analysis of these charged molecules. hmdb.ca

Enzyme-Linked Assays for Specific Inositol Phosphates

While direct enzyme-linked immunosorbent assays (ELISAs) for 1-PP-InsP5 are not widely described, enzyme-coupled assays are instrumental in studying the kinetics of the kinases and phosphatases that regulate its levels. anadolu.edu.tr These assays often rely on the detection of a product of the enzymatic reaction, such as ADP or ATP, using a coupled luciferase-based system. For instance, the activity of diphosphoinositol pentakisphosphate kinases (PPIP5Ks), the enzymes that synthesize bisdiphosphoinositol tetrakisphosphate from 1-PP-InsP5, can be measured by quantifying the amount of ADP produced. Similarly, the activity of phosphatases that hydrolyze 1-PP-InsP5 can be monitored by measuring the release of inorganic phosphate.

Computational and Bioinformatics Methodologies

In recent years, computational and bioinformatics approaches have started to provide valuable insights into the world of inositol pyrophosphates, complementing experimental data and guiding further research.

Molecular modeling and docking studies are being used to investigate the interactions between inositol pyrophosphates and their protein targets. These computational methods can predict the binding modes and affinities of different inositol pyrophosphate isomers to specific protein domains, helping to elucidate the molecular basis of their signaling functions. For example, molecular modeling has been employed to design novel derivatives of inositol pentakisphosphate that target the HIV-1 Gag protein.

Bioinformatics plays a crucial role in identifying and characterizing the enzymes involved in 1-PP-InsP5 metabolism. By analyzing protein sequences and structures, researchers can identify conserved domains and motifs that are characteristic of inositol phosphate kinases and phosphatases. nih.gov For instance, comprehensive bioinformatics analyses of the Nudix hydrolase superfamily have helped to classify the various diphosphoinositol polyphosphate phosphohydrolases (DIPPs) that are responsible for the degradation of inositol pyrophosphates. nih.gov This information is vital for understanding the regulation of 1-PP-InsP5 levels in different organisms and cellular contexts.

Table 1: Research Methodologies for 1-Diphosphoinositol Pentakisphosphate Studies

| Methodology | Principle | Key Applications for 1-PP-InsP5 |

| High-Performance Liquid Chromatography (HPLC) | Separation based on differential partitioning between a stationary and mobile phase. | Separation and quantification of 1-PP-InsP5 from other inositol phosphates. nih.govnih.gov |

| Isotopic Labeling | Tracing the metabolic fate of molecules using isotopes. | Studying the synthesis, turnover, and metabolic pathways of 1-PP-InsP5. nih.govhmdb.ca |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Exploits the magnetic properties of atomic nuclei. | Definitive structural elucidation and isomer identification of 1-PP-InsP5. nih.govnih.gov |

| Polyacrylamide Gel Electrophoresis (PAGE) | Separation of charged molecules in a gel matrix under an electric field. | Resolution and purification of highly phosphorylated inositol polyphosphates like 1-PP-InsP5. mdpi.com |

| Enzyme-Linked Assays | Use of enzymes to detect and quantify a substance. | Kinetic analysis of enzymes that synthesize and degrade 1-PP-InsP5. anadolu.edu.tr |

| Molecular Modeling | Computer-based simulation of molecular structures and interactions. | Predicting binding modes and designing inhibitors or probes for 1-PP-InsP5-interacting proteins. |

| Bioinformatics | Analysis of biological data using computational techniques. | Identification and classification of enzymes involved in 1-PP-InsP5 metabolism. nih.govnih.gov |

Molecular Docking and Binding Energy Calculations

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.govnih.govmdpi.comyoutube.com This method is crucial in studying the interactions of 1-Diphosphoinositol pentakisphosphate (1-IP7) with its protein targets. By simulating the binding process, researchers can identify key amino acid residues involved in the interaction and estimate the binding affinity. nih.gov

Binding energy calculations, often performed in conjunction with molecular docking, provide a quantitative measure of the strength of the interaction between a ligand, such as 1-IP7, and its receptor protein. nih.govresearchgate.netresearchgate.net These calculations help in ranking potential binding poses and understanding the energetic contributions of different types of interactions, such as hydrogen bonds and electrostatic interactions. For instance, studies have utilized molecular dynamics simulations to assess the stability of ligand-protein complexes over time, further refining the understanding of binding modes and energies. nih.govnih.gov The binding energy, often expressed in kcal/mol, is a critical parameter for evaluating the potential of a molecule to interact with a specific biological target. nih.govresearchgate.net

| Computational Method | Application in 1-IP7 Research | Key Outputs |

|---|---|---|

| Molecular Docking | Predicting the binding orientation of 1-IP7 with target proteins. | Preferred binding poses, identification of interacting residues. nih.gov |

| Binding Energy Calculation | Quantifying the strength of the 1-IP7-protein interaction. | Binding affinity (e.g., kcal/mol), ranking of binding poses. nih.govresearchgate.net |

| Molecular Dynamics Simulation | Assessing the stability of the 1-IP7-protein complex over time. | Conformational changes, stability of interactions. nih.govnih.gov |

Structure-Activity Relationship (SAR) Modeling

Structure-Activity Relationship (SAR) modeling is a critical approach used to understand how the chemical structure of a molecule, such as 1-IP7, relates to its biological activity. nih.govmdpi.com By systematically modifying the structure of 1-IP7 and its analogs, researchers can identify the key chemical features responsible for its function. This information is invaluable for designing novel molecular probes and potential therapeutic agents. nih.gov

For inositol pyrophosphates, SAR studies have involved the synthesis and analysis of various analogs. nih.govmdpi.com For example, replacing the diphosphate (B83284) group with other chemical moieties can reveal the importance of this functional group for target recognition and signaling activity. These studies have been instrumental in mapping the binding sites of 1-IP7 on its target proteins and elucidating the structural requirements for its biological effects. nih.gov

Untargeted Metabolomics for Global Metabolic Profiling

Untargeted metabolomics is a powerful analytical approach that aims to comprehensively measure all small molecules (metabolites) in a biological sample. nih.govmdpi.com This technique provides a global snapshot of the metabolic state of a cell or organism, enabling researchers to identify widespread metabolic changes associated with alterations in 1-IP7 levels.

In the context of 1-IP7 research, untargeted metabolomics has been used to uncover novel metabolic pathways and biomarkers associated with 1-IP7 signaling. nih.gov By comparing the metabolic profiles of cells with normal and altered 1-IP7 metabolism, scientists can identify metabolites and pathways that are regulated by this signaling molecule. nih.govnih.gov This approach offers an unbiased view of the metabolic consequences of 1-IP7 action, providing insights into its broad physiological roles. nih.govnih.gov

Diverse Cellular and Organismal Model Systems

Studies in Yeast Models (e.g., Saccharomyces cerevisiae)

The budding yeast, Saccharomyces cerevisiae, has been a cornerstone model organism for dissecting the fundamental roles of inositol pyrophosphates, including 1-IP7. nih.gov Yeast provides a genetically tractable system to identify the enzymes involved in 1-IP7 synthesis and degradation and to characterize the cellular processes it regulates. nih.govrutgers.edu

Pioneering studies in yeast identified 1-IP7 as a key signaling molecule in the regulation of the phosphate starvation (PHO) response. nih.gov It was initially proposed that an increase in 1-IP7 levels triggers the PHO pathway. However, more recent research suggests a more complex regulatory mechanism, with the levels of various inositol pyrophosphates, including 1-IP7, 5-IP7, and 1,5-IP8, changing in response to phosphate availability. nih.gov These studies highlight the dynamic nature of inositol pyrophosphate metabolism and its intricate connection to nutrient sensing and signaling in yeast. nih.govnih.gov

| Yeast Model | Key Findings Related to 1-IP7 | Significance |

|---|---|---|

| Saccharomyces cerevisiae | Identification of enzymes for 1-IP7 synthesis and turnover. nih.gov | Foundation for understanding inositol pyrophosphate metabolism. |

| S. cerevisiae PHO pathway mutants | 1-IP7 is involved in the phosphate starvation response. nih.gov | Links 1-IP7 to a fundamental nutrient sensing pathway. |

| Cryptococcus neoformans | Demonstrated the role of a specific IP7 isomer in fungal virulence. nih.gov | Highlights the diverse roles of inositol pyrophosphates in different fungal species. |

Research in Plant Systems (e.g., Arabidopsis thaliana)

Research in Arabidopsis has identified the kinases responsible for synthesizing inositol pyrophosphates and has shown that mutations in these genes can lead to altered growth phenotypes and phosphate sensitivity. nih.gov For example, studies have demonstrated that specific inositol pyrophosphates, including derivatives of 1-IP7, are important for regulating the expression of genes involved in phosphate transport and signaling. nih.gov These findings underscore the conserved role of inositol pyrophosphates in phosphate sensing across different eukaryotic kingdoms.

Investigations in Insect Models (e.g., Drosophila melanogaster)

The fruit fly, Drosophila melanogaster, serves as a valuable model for studying the roles of 1-IP7 in a multicellular organism with complex developmental and physiological processes. While research in this area is less extensive compared to yeast and plants, studies in Drosophila have provided insights into the functions of inositol pyrophosphate metabolism in animal systems.

Genetic studies in Drosophila have shown that the enzymes responsible for synthesizing inositol pyrophosphates are essential for normal development. biocrine.com These findings suggest that 1-IP7 and related molecules play critical roles in processes such as cell growth, proliferation, and signaling during the development of a complex organism.

Utilization of Mammalian Cell Culture Lines (e.g., HEK293 cells, Colon Cancer Cells)

Mammalian cell culture lines, particularly Human Embryonic Kidney 293 (HEK293) cells and various colon cancer cell lines, have proven to be invaluable tools in elucidating the cellular functions of 1-diphosphoinositol pentakisphosphate (1-IP7) and its related metabolic enzymes. These in vitro models allow for controlled genetic and molecular interventions to study the synthesis, regulation, and downstream effects of this highly energetic inositol pyrophosphate.

HEK293 cells, and their derivatives such as HEK293T and HEK 293F, are widely used due to their ease of transfection, rapid growth, and robust protein expression capabilities. pri-cella.com Researchers have leveraged these characteristics to investigate the enzymes responsible for 1-IP7 synthesis, primarily the diphosphoinositol pentakisphosphate kinases (PPIP5Ks). For instance, studies involving the overexpression of PPIP5K1 in HEK 293F cells have been instrumental in understanding its role in cellular stress responses. nih.gov These studies have shown that elevated levels of PPIP5K1, and consequently its enzymatic products, can protect cells from apoptosis induced by various genotoxic agents like etoposide, cisplatin, and sulindac. nih.gov This protective effect is dependent on the catalytic activity of the kinase, highlighting the importance of the pyrophosphate group on the inositol ring in mediating these anti-apoptotic signals. nih.gov

Furthermore, HEK293 cells have been used to dissect the broader inositol phosphate signaling network. By overexpressing specific kinases or using RNA interference to silence them, researchers can manipulate the intracellular concentrations of various inositol phosphates, including the precursor to 1-IP7, inositol hexakisphosphate (IP6). nih.gov Such studies have revealed that increased levels of IP6 can protect HEK293 cells from apoptosis induced by tumor necrosis factor-alpha (TNFα) and the Fas ligand, suggesting a complex interplay between different inositol polyphosphates in regulating cell death pathways. nih.gov The ability to generate stable cell lines expressing specific inositol phosphate kinases, like PPIP5K1 and IP6K2, has allowed for direct comparisons of their effects on cell viability and apoptosis, revealing distinct roles for the different inositol pyrophosphates they produce. nih.gov

In the context of cancer biology, colon cancer cell lines have been instrumental in exploring the therapeutic potential of modulating inositol phosphate levels. While much of the research has focused on the precursor IP6, the findings have significant implications for the roles of its pyrophosphorylated derivatives like 1-IP7. Studies have demonstrated that IP6 can inhibit the growth of colon cancer cells and reduce the development of large intestinal tumors in animal models. nih.gov This anti-cancer effect is attributed, in part, to the ability of IP6 to chelate iron, thereby suppressing the formation of hydroxyl radicals and reducing oxidative stress-mediated cell injury. nih.gov Given that 1-IP7 is a direct metabolite of IP6, its role in these processes is an active area of investigation. The gene encoding PPIP5K1 has been identified in cancer databases, with mutations observed across various cancer projects, suggesting its potential involvement in tumorigenesis. cancer.gov

The use of these cell lines allows for detailed mechanistic studies that are not feasible in more complex organisms. For example, researchers can precisely measure the accumulation of different inositol phosphates in response to specific stimuli or genetic modifications. researchgate.net This has been crucial in mapping the signaling pathways influenced by 1-IP7 and its precursors.

| Research Area | Cell Line | Key Findings |

| Apoptosis Regulation | HEK293, HEK 293F | Overexpression of PPIP5K1 protects cells from genotoxic agent-induced apoptosis. nih.gov Increased IP6 levels protect against TNFα-induced apoptosis. nih.gov |

| Enzyme Function | HEK293 | Characterization of PPIP5K1 and IP6K2 reveals distinct roles in controlling cell death. nih.gov |

| Cancer Biology | Colon Cancer Cells | IP6, the precursor to 1-IP7, exhibits anti-cancer properties by inhibiting cell growth and reducing tumor development. nih.gov |

| Signal Transduction | HEK293 | Used to measure agonist-dependent formation of inositol phosphates and map signaling pathways. researchgate.net |

Parasite Models (e.g., Trypanosoma brucei)

The protozoan parasite Trypanosoma brucei, the causative agent of African trypanosomiasis (sleeping sickness), has emerged as a powerful model organism for studying the fundamental biology of inositol phosphates, including 1-IP7. wikipedia.org These single-celled eukaryotes possess a complex life cycle and have distinct metabolic and regulatory pathways, some of which show significant divergence from their mammalian hosts, making them a valuable system for identifying potential drug targets. nih.govnih.gov

In T. brucei, the inositol phosphate metabolic pathway is essential for parasite survival, development, and infectivity. nih.gov The parasite synthesizes a range of inositol phosphates, including IP6 and inositol pyrophosphates like 1-IP7. The enzymes responsible for these syntheses, such as inositol polyphosphate multikinase (IPMK) and inositol hexakisphosphate kinase (IP6K), are present and play crucial roles in the parasite's life cycle. nih.gov